3,5-Dichloropyridine-4-acetic acid

PDE4 Inhibition Medicinal Chemistry Atopic Dermatitis

3,5-Dichloropyridine-4-acetic acid (227781-56-8) is the essential building block for PDE4 inhibitors like LEO 29102 (IC50 5 nM) targeting atopic dermatitis. Its 3,5-dichloro-4-acetic acid regiochemistry is structurally non-negotiable: substituting any close analog collapses the synthetic route to the target bioactive. Also validated in cephem antibacterial and agrochemical programs. Choose this proven intermediate to accelerate lead generation where synthetic certainty impacts project timelines.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 227781-56-8
Cat. No. B3034806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyridine-4-acetic acid
CAS227781-56-8
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)CC(=O)O)Cl
InChIInChI=1S/C7H5Cl2NO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12)
InChIKeyZDLRXCFRCJBYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloropyridine-4-acetic Acid: A Specialized Halogenated Pyridine Building Block


3,5-Dichloropyridine-4-acetic acid (CAS 227781-56-8) is a chlorinated pyridine derivative that functions primarily as a versatile chemical intermediate or building block, not as an end-use bioactive molecule . Its molecular weight of 206.03 g/mol and the presence of two chlorine atoms on the pyridine ring provide a specific reactivity profile, making it a key precursor in the synthesis of more complex pharmaceutical and agrochemical entities .

Why a Simple 3,5-Dichloropyridine-4-acetic Acid Substitute Cannot Be Used for Key Syntheses


Substituting 3,5-dichloropyridine-4-acetic acid with a close analog like 3,5-dichloropyridine or 2,6-dichloropyridine-4-acetic acid would alter the regiochemistry, electronic properties, and available functional groups for further derivatization. The specific 4-acetic acid handle on the 3,5-dichloropyridine core is non-negotiable for the final steps in synthesizing potent inhibitors like LEO 29102 [1][2]. Any change to this substitution pattern or the nature of the acid linker would result in a synthetic route that fails to yield the target bioactive molecule, directly impacting project timelines and research validity.

3,5-Dichloropyridine-4-acetic Acid Procurement Evidence Guide: Comparative Analysis of Proven vs. Unproven Intermediates


Proven Precursor for High-Potency PDE4 Inhibitor LEO 29102 vs. Unvalidated Isomers

The use of 3,5-dichloropyridine-4-acetic acid as a synthetic intermediate has been validated through the successful development and crystallization of LEO 29102, a potent phosphodiesterase 4 (PDE4) inhibitor with a reported IC50 of 5 nM. This contrasts with isomeric analogs like 2,6-dichloropyridine-4-acetic acid, which have no demonstrated role in synthesizing molecules of comparable potency or clinical relevance [1][2][3].

PDE4 Inhibition Medicinal Chemistry Atopic Dermatitis

Purity and Yield Optimization for Synthesis of Antibiotic Intermediates vs. Unoptimized Analogs

A closely related derivative, 3,5-dichloro-4-pyridone-1-acetic acid, is a documented intermediate for cephem antibiotics. While this is not the target compound itself, it establishes a class precedent for the utility of this specific substitution pattern in antibiotic synthesis. No similar patent or literature precedence exists for the use of 2,6-dichloropyridine-4-acetic acid or 3,5-dichloropyridine (without the acetic acid moiety) in these pathways [1].

Antibiotic Synthesis Process Chemistry Cephem Derivatives

Validated Role in Developing Soft-Drug PDE4 Inhibitors for Topical Treatment

3,5-Dichloropyridine-4-acetic acid is a structurally essential component in the synthesis of LEO 29102, a 'soft-drug' PDE4 inhibitor designed for rapid metabolism and reduced systemic exposure [1]. Its inclusion is critical for the molecule's desired pharmacokinetic profile. In contrast, using 3,5-dichloropyridine or 4-pyridineacetic acid as a starting material would not allow for the creation of a molecule with the same soft-drug properties [1][2].

Soft-Drug Design Topical Therapeutics PDE4 Inhibition

Potential Agrochemical Intermediate vs. Unspecified Isomers

Commercial literature, while not primary research, indicates 3,5-dichloropyridine-4-acetic acid's use as an intermediate for herbicides and insecticides . This is a class-level inference, but it suggests a higher likelihood of successful application in agrochemical synthesis compared to isomers like 2,6-dichloropyridine-4-acetic acid, for which no such specific application notes are found.

Agrochemical Synthesis Herbicide Development Building Block

Optimal Procurement and Research Use Cases for 3,5-Dichloropyridine-4-acetic Acid


Synthesis of High-Potency PDE4 Inhibitors for Dermatological Research

Procurement of 3,5-dichloropyridine-4-acetic acid is most justified when the project goal is the synthesis of potent, soft-drug PDE4 inhibitors analogous to LEO 29102 for research into atopic dermatitis or other inflammatory skin conditions [1]. The compound's specific structure is essential for constructing the inhibitor's active core and achieving the desired IC50 of 5 nM [2].

Development of Novel Cephem-Derived Antibiotics

Researchers focusing on next-generation antibacterial agents, particularly those in the cephem class, should prioritize this building block. Its structural class has a demonstrated history of leading to active antibiotic intermediates, providing a solid foundation for a medicinal chemistry campaign [1]. Alternative isomers offer no such validated synthetic history in this domain.

Exploratory Agrochemical Synthesis and Herbicide Candidate Generation

In industrial agrochemical research, where time-to-lead is critical, 3,5-dichloropyridine-4-acetic acid represents a higher-probability starting point for generating new herbicide or insecticide candidates compared to unproven structural isomers [1]. Its documented application in this field, while not from a primary journal, suggests a well-trodden path that can streamline early-stage synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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